molecular formula C29H33N5O2S2 B12154626 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154626
M. Wt: 547.7 g/mol
InChI Key: QUVVVULYBMAOGE-GFMRDNFCSA-N
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Description

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one
  • 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-(m-tolyloxy)ethyl)pyrimidin-4(3H)-one
  • 2-(4-methylpiperazin-1-yl)ethan-1-amine

Uniqueness

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-2-3-4-9-15-34-28(36)24(38-29(34)37)20-23-26(30-25-13-8-10-14-33(25)27(23)35)32-18-16-31(17-19-32)21-22-11-6-5-7-12-22/h5-8,10-14,20H,2-4,9,15-19,21H2,1H3/b24-20-

InChI Key

QUVVVULYBMAOGE-GFMRDNFCSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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